molecular formula C13H22N4O2 B2944254 4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide CAS No. 1421444-33-8

4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Cat. No. B2944254
CAS RN: 1421444-33-8
M. Wt: 266.345
InChI Key: MNMPZZLFNQFERS-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a synthetic compound that has gained attention in scientific research for its potential use in various fields. It is a piperidine derivative that contains a pyrazole moiety and an ethoxy group, which makes it a promising candidate for drug development.

Scientific Research Applications

Molecular Interaction and Receptor Binding

One significant area of research involves the molecular interaction of structurally related compounds with cannabinoid receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; a compound with a structural motif similar to the query compound) have provided insights into its potent and selective antagonism for the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, researchers have developed unified pharmacophore models to understand the steric binding interactions with the receptor, which could inform the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Structure-Activity Relationships

Investigations into the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists have led to the identification of structural requirements for potent and selective activity. This research is pivotal in the search for more selective and potent ligands for cannabinoid receptors, potentially offering therapeutic benefits by antagonizing harmful effects of cannabinoids (Lan et al., 1999).

Synthesis and Characterization of Derivatives

The synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives reveal their potential in cytotoxic studies against various cancer cells. These compounds, synthesized through reactions involving hydrazine hydrate and acetylacetone, have been screened for in vitro cytotoxic activity, highlighting their potential in medicinal chemistry and drug design (Hassan et al., 2014).

Novel Heterobicyclic Syntheses

Research into the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles showcases the versatility of these compounds in generating new molecular structures with potential pharmacological applications. These syntheses provide a foundation for further exploration of their biological activities and therapeutic potentials (Karthikeyan et al., 2014).

properties

IUPAC Name

N-(2-methoxyethyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-19-10-6-14-13(18)16-8-3-12(4-9-16)11-17-7-2-5-15-17/h2,5,7,12H,3-4,6,8-11H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMPZZLFNQFERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

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